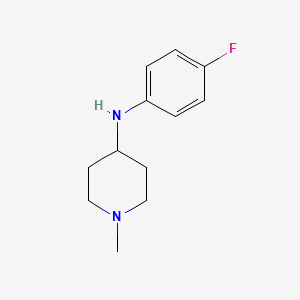![molecular formula C10H8N2O B6152419 (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine CAS No. 2387439-34-9](/img/no-structure.png)
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is a chemical compound that features an isoquinoline ring system with a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine typically involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrosoisoquinoline or nitroisoquinoline derivatives.
Reduction: Isoquinolin-5-ylmethylamine.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the isoquinoline ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, which lacks the hydroxylamine group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxylamine: A simpler compound with a hydroxylamine group but lacking the isoquinoline ring.
Uniqueness: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is unique due to the presence of both the isoquinoline ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the desired product.", "Starting Materials": [ "Isoquinoline-5-carbaldehyde", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve isoquinoline-5-carbaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the oxime is formed.", "Step 3: Extract the oxime with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to yield the crude oxime.", "Step 5: Dehydrate the crude oxime by heating it under reflux in a suitable solvent (e.g. toluene) in the presence of a dehydrating agent (e.g. phosphorus pentoxide) until the desired product is formed.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
2387439-34-9 |
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



